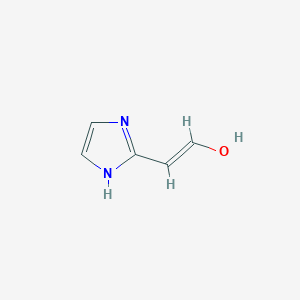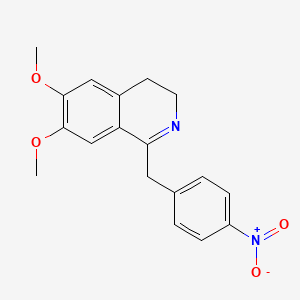
2-benzyl-5-(benzyloxy)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5-(benzyloxy)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with benzyl and benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-(benzyloxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of Benzyl Groups: Benzylation can be carried out using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Benzyloxy Substitution: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyloxy halides.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-(benzyloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Benzyloxy halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyridazine ring.
Reduction: Reduced forms of the compound, potentially leading to the removal of the benzyloxy group.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyl-5-(benzyloxy)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-benzyl-5-(benzyloxy)pyridazin-3(2H)-one depends on its specific application:
Pharmacological Effects: It may interact with specific enzymes or receptors in the body, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Materials Science: Its electronic properties may be exploited in the development of semiconductors or other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-5-(6-(pyridin-3-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
- 2-Benzyl-5-(6-(pyridin-4-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Uniqueness
2-Benzyl-5-(benzyloxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
CAS No. |
565156-83-4 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-benzyl-5-phenylmethoxypyridazin-3-one |
InChI |
InChI=1S/C18H16N2O2/c21-18-11-17(22-14-16-9-5-2-6-10-16)12-19-20(18)13-15-7-3-1-4-8-15/h1-12H,13-14H2 |
InChI Key |
BRHWCEYQBQXZDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(C=N2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


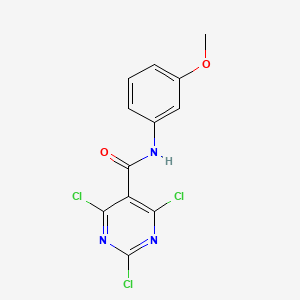

![N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine](/img/structure/B12914056.png)
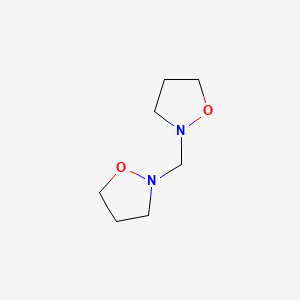
![Isoxazole, 3-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4,5-dihydro-](/img/structure/B12914068.png)
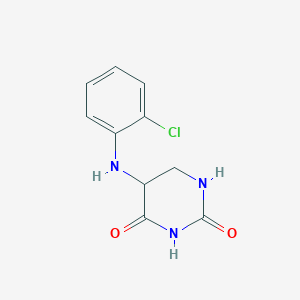


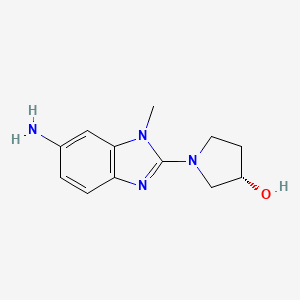
![methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate](/img/structure/B12914117.png)
![Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-](/img/structure/B12914125.png)
![3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914130.png)
